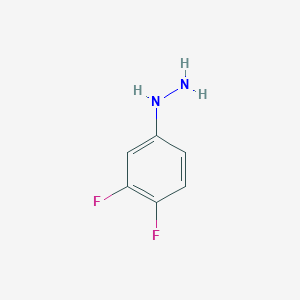

(3,4-Difluorophenyl)hydrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,4-difluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBSCNXDDCDSLLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378942 | |

| Record name | (3,4-difluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161886-22-2 | |

| Record name | (3,4-Difluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161886-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-difluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Difluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3,4-Difluorophenyl)hydrazine, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and explores its applications in the development of bioactive molecules, particularly as a precursor to kinase inhibitors.

Chemical and Physical Properties

This compound is a fluorinated aromatic hydrazine that serves as a versatile reagent in organic synthesis. It is commercially available as a free base and more commonly as its hydrochloride salt. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity and the properties of its derivatives.

Quantitative Data

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | CAS Number |

| Molecular Formula | C₆H₆F₂N₂ | 161886-22-2[1] |

| Molecular Weight | 144.12 g/mol [1] | |

| Appearance | Not specified (typically a solid) | |

| Boiling Point | 210.7 °C at 760 mmHg (Predicted) | |

| Flash Point | 81.2 °C (Predicted) | |

| Density | 1.379 g/cm³ (Predicted) |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value | CAS Number(s) |

| Molecular Formula | C₆H₆F₂N₂·HCl | 875664-54-3, 40594-37-4 |

| Molecular Weight | 180.58 g/mol | |

| Appearance | White to light yellow powder | |

| Purity | ≥99% (HPLC) | |

| Storage | Store at 0-8 °C |

Spectroscopic Data (Predicted)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR (in CDCl₃) | Predicted δ (ppm) | ¹³C NMR (in CDCl₃) | Predicted δ (ppm) |

| Aromatic-H | 6.7 - 7.2 | C-NHNH₂ | ~145 |

| -NH₂ | 3.5 - 4.5 (broad) | C-F | 148 - 152 (d, J_CF) |

| -NH- | 5.0 - 6.0 (broad) | Aromatic C-H | 105 - 120 |

Note: Predicted values are for the free base. The presence of the hydrochloride salt would lead to downfield shifts of the amine and aromatic protons.

Synthesis and Experimental Protocols

The synthesis of this compound typically proceeds via a two-step process starting from 3,4-difluoroaniline. The general workflow involves diazotization of the aniline followed by reduction of the resulting diazonium salt.

References

(3,4-Difluorophenyl)hydrazine: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenyl)hydrazine is a substituted hydrazine derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical reactivity and physical properties, making a thorough understanding of these characteristics essential for its effective application in research and development. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and a visual representation of its synthesis.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage procedures.

| Physical Property | Value | Reference(s) |

| Molecular Formula | C₆H₆F₂N₂ | [1] |

| Molecular Weight | 144.12 g/mol | [1] |

| Boiling Point | 210.7 °C at 760 mmHg | [2] |

| Density | 1.379 g/cm³ | [2] |

| Appearance | Dark yellow crystals | |

| CAS Number | 161886-22-2 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures applicable to this compound.

Melting Point Determination

The melting point is a critical indicator of purity for a solid compound. For this compound, a standard capillary method is employed.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]

-

Capillary tubes (sealed at one end)[5]

-

Mortar and pestle

Procedure:

-

A small, dry sample of this compound is finely powdered using a mortar and pestle.[6]

-

The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4][5]

-

The packed capillary tube is placed into the heating block of the melting point apparatus.[5]

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.[5]

-

The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has liquefied. A narrow melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is determined using a micro boiling point or distillation method, suitable for the small quantities often handled in a research setting.

Apparatus:

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)[7]

-

Heating source (e.g., Bunsen burner or heating mantle)[7]

Procedure (Thiele Tube Method):

-

A few milliliters of this compound are placed in a small test tube.[9]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[7]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[8]

-

The assembly is placed in a Thiele tube containing mineral oil, and the side arm is gently heated.[7][8]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[7]

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[7]

Density Determination

The density of solid this compound can be determined by the liquid displacement method.[10]

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., a non-polar solvent if the compound's solubility permits)

Procedure:

-

The mass of a sample of this compound is accurately measured using an analytical balance.[11]

-

A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.[12]

-

The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.[12]

-

The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.[10][12]

-

The density is calculated by dividing the mass of the solid by its determined volume.[11][13]

Synthesis Workflow

The synthesis of this compound typically proceeds from the corresponding aniline. The following diagram illustrates a common synthetic route.

Caption: Synthetic pathway for this compound.

References

- 1. This compound | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-difluorophenylhydrazine | CAS#:161886-22-2 | Chemsrc [chemsrc.com]

- 3. westlab.com [westlab.com]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. kbcc.cuny.edu [kbcc.cuny.edu]

- 11. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 12. wjec.co.uk [wjec.co.uk]

- 13. torontech.com [torontech.com]

An In-depth Technical Guide to the Synthesis of (3,4-Difluorophenyl)hydrazine Hydrochloride

This technical guide provides a comprehensive overview of the synthesis of (3,4-Difluorophenyl)hydrazine hydrochloride, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, and a summary of quantitative data.

Introduction

This compound hydrochloride is a substituted hydrazine derivative of significant interest in medicinal chemistry. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. This guide outlines a common and effective synthetic route to this compound, commencing from 3,4-difluoroaniline. The synthesis involves a two-step process: diazotization of the aniline precursor followed by in-situ reduction of the resulting diazonium salt.

Synthetic Pathway

The synthesis of this compound hydrochloride is typically achieved through the diazotization of 3,4-difluoroaniline, followed by reduction. The overall reaction scheme is presented below.

Caption: Reaction scheme for the synthesis of this compound hydrochloride.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound hydrochloride. The protocol is adapted from established methods for the synthesis of analogous aryl hydrazine hydrochlorides.[1][2]

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Beakers and flasks

-

Büchner funnel and filtration apparatus

Procedure:

Step 1: Diazotization of 3,4-Difluoroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 3,4-difluoroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in deionized water.

-

Add the sodium nitrite solution dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C. The rate of addition should be controlled to prevent excessive foaming and a rise in temperature.

-

After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the in-situ formed 3,4-difluorobenzenediazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Cool this reducing solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous and efficient stirring. A precipitate should form during this addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold water, followed by a suitable organic solvent like diethyl ether, to remove any unreacted starting materials and by-products.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound hydrochloride.

Experimental Workflow

The following diagram illustrates the workflow of the synthesis process.

Caption: Experimental workflow for the synthesis of this compound hydrochloride.

Quantitative Data

The following table summarizes the typical quantities of reagents used and the expected yield for this synthesis, based on a representative laboratory scale. The expected yield is an estimate based on similar reactions reported in the literature.[1][2]

| Reagent | Molecular Weight ( g/mol ) | Amount (moles) | Mass (g) | Volume (mL) |

| 3,4-Difluoroaniline | 129.11 | 0.1 | 12.91 | - |

| Sodium Nitrite | 69.00 | 0.105 | 7.25 | - |

| Tin(II) Chloride dihydrate | 225.63 | 0.25 | 56.41 | - |

| Concentrated HCl | 36.46 | - | - | As required |

| Product | ||||

| This compound hydrochloride | 180.58 | - | - | Expected Yield: 70-80% |

Characterization Data

The synthesized this compound hydrochloride should be characterized to confirm its identity and purity. The expected analytical data are presented below.

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point (°C) | Specific data not available, but expected to be a sharp melting point for a pure compound. |

| ¹H NMR | Peaks corresponding to the aromatic protons and the hydrazine protons, with characteristic splitting patterns due to fluorine-hydrogen coupling. |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-F stretching, and aromatic C-H and C=C stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the free base (m/z = 144.05) and/or fragments consistent with the structure. |

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and should be handled with care.

-

Sodium nitrite is an oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The diazotization reaction can be exothermic and should be carefully controlled to avoid a runaway reaction. Diazonium salts can be explosive when isolated and dry; therefore, they are typically used in situ.

This guide provides a foundational protocol for the synthesis of this compound hydrochloride. Researchers may need to optimize the reaction conditions to achieve higher yields and purity based on their specific laboratory setup and reagent quality.

References

An In-depth Technical Guide to the Synthesis of Substituted Phenylhydrazines from Difluoroanilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted phenylhydrazines are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The introduction of fluorine atoms into these molecules can significantly enhance their biological activity and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis of substituted phenylhydrazines, with a specific focus on the preparation of difluorophenylhydrazine isomers from their corresponding difluoroanilines. The guide details the prevalent synthetic methodology, offers specific experimental protocols, presents quantitative data in structured tables, and illustrates reaction pathways and workflows through diagrams.

Introduction

Fluorine-containing organic molecules have garnered substantial interest in medicinal chemistry and drug discovery. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and biological characteristics of a molecule. Difluorophenylhydrazines, in particular, serve as crucial intermediates in the synthesis of various bioactive compounds, including enzyme inhibitors and receptor modulators.

The primary and most established method for the synthesis of substituted phenylhydrazines is the diazotization of a corresponding aniline derivative, followed by a reduction of the resulting diazonium salt. This two-step process is a versatile and widely applicable route to a diverse range of phenylhydrazine compounds.

The Core Synthetic Pathway: Diazotization and Reduction

The conversion of a difluoroaniline to its corresponding difluorophenylhydrazine is typically achieved in a two-step sequence:

-

Diazotization: The primary aromatic amine group of the difluoroaniline is converted into a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step without isolation.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include stannous chloride (SnCl₂) in acidic media or sodium sulfite/bisulfite. The choice of reducing agent can influence the reaction conditions and the work-up procedure.

The final product is often isolated as its hydrochloride salt, which is typically a more stable, crystalline solid that is easier to handle and purify.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of three common difluorophenylhydrazine isomers.

Synthesis of (2,4-Difluorophenyl)hydrazine Hydrochloride

Reaction Scheme:

Step 1: Diazotization of 2,4-Difluoroaniline

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, a solution of 2,4-difluoroaniline (e.g., 0.1 mol) in concentrated hydrochloric acid (e.g., 30 mL) and water (e.g., 30 mL) is prepared.

-

The mixture is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (e.g., 0.11 mol) in water (e.g., 20 mL) is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, a solution of stannous chloride dihydrate (e.g., 0.3 mol) in concentrated hydrochloric acid (e.g., 50 mL) is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is added slowly to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for a further 2-3 hours at room temperature.

-

The resulting precipitate, (2,4-difluorophenyl)hydrazine hydrochloride, is collected by vacuum filtration.

-

The solid is washed with a small amount of cold water and then with a suitable organic solvent (e.g., diethyl ether) to remove any non-polar impurities.

-

The product is dried under vacuum to yield a white to off-white crystalline solid.

Synthesis of (3,4-Difluorophenyl)hydrazine

The procedure for the synthesis of this compound is analogous to that of the 2,4-difluoro isomer, starting from 3,4-difluoroaniline.

Synthesis of (3,5-Difluorophenyl)hydrazine Hydrochloride

Similarly, (3,5-difluorophenyl)hydrazine hydrochloride can be prepared from 3,5-difluoroaniline following a similar diazotization and reduction protocol.

Data Presentation

The following tables summarize the key quantitative data for the synthesized difluorophenylhydrazine isomers.

Table 1: Reaction Parameters and Yields

| Starting Material | Product | Reducing Agent | Typical Yield (%) | Melting Point (°C) |

| 2,4-Difluoroaniline | (2,4-Difluorophenyl)hydrazine HCl | SnCl₂ | 80-90 | 225-229 |

| 3,4-Difluoroaniline | This compound | Na₂SO₃/Zn | 75-85 | 45-48 |

| 3,5-Difluoroaniline | (3,5-Difluorophenyl)hydrazine HCl | SnCl₂ | 82-95 | 240-245 (dec.) |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| (2,4-Difluorophenyl)hydrazine HCl | 7.0-7.3 (m, 3H, Ar-H), 8.5 (br s, 3H, NH-NH₂) | 104.5 (d, J=25 Hz), 111.8 (d, J=22 Hz), 118.5 (d, J=4 Hz), 123.0 (d, J=9 Hz), 154.0 (dd, J=245, 12 Hz), 158.0 (dd, J=250, 12 Hz) | 144 (M⁺) |

| This compound | 6.5-7.2 (m, 3H, Ar-H), 3.6 (br s, 2H, NH₂), 5.8 (br s, 1H, NH) | 103.0 (d, J=21 Hz), 109.5 (d, J=6 Hz), 117.5 (d, J=17 Hz), 143.0 (dd, J=12, 3 Hz), 147.0 (dd, J=240, 13 Hz), 150.0 (dd, J=245, 13 Hz) | 144 (M⁺) |

| (3,5-Difluorophenyl)hydrazine HCl | 6.4-6.7 (m, 3H, Ar-H), 8.7 (br s, 3H, NH-NH₂) | 96.5 (t, J=26 Hz), 109.0 (d, J=22 Hz), 149.5 (t, J=13 Hz), 163.5 (dd, J=245, 15 Hz) | 144 (M⁺) |

Mandatory Visualizations

Signaling Pathways and Logical Relationships

Caption: General reaction pathway for the synthesis of difluorophenylhydrazines.

Experimental Workflows

Commercial Availability and Synthetic Applications of (3,4-Difluorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenyl)hydrazine and its hydrochloride salt are pivotal reagents in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex heterocyclic scaffolds. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and receptor binding affinity. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its key reactions, and a workflow for its application in the synthesis of bioactive molecules.

Commercial Availability

This compound is most commonly available commercially as its hydrochloride salt, which offers improved stability and handling characteristics. A variety of chemical suppliers offer this reagent in different quantities and purities. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Sigma-Aldrich | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.58 | 98% | White to yellow to brown to gray powder or crystals.[1] |

| Chem-Impex | 3,4-Difluorophenylhydrazine hydrochloride | 40594-37-4 | C₆H₆F₂N₂·HCl | 180.58 | ≥ 99% (HPLC) | White or light yellow powder; store at 0-8 °C.[2] |

| Matrix Scientific | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.59 | Not specified | Labeled as an irritant.[3] |

| Biosynth | This compound hydrochloride | 875664-54-3 | Not specified | Not specified | Not specified | Marketed for pharmaceutical testing.[4] |

| BLD Pharm | This compound hydrochloride | 875664-54-3 | C₆H₇ClF₂N₂ | 180.58 | Not specified | Sealed in dry, room temperature storage.[5] |

| Santa Cruz Biotechnology | This compound hydrochloride | 40594-37-4 | C₆H₇ClF₂N₂ | 180.58 | Not specified | For research use only.[6] |

Note: The CAS number 40594-37-4 is also frequently associated with this compound. Researchers should verify the specific product information with the supplier.

Core Synthetic Applications

The primary utility of this compound in drug development lies in its role as a key building block for the synthesis of indole derivatives via the Fischer indole synthesis.[7][8][9][10][11] This reaction allows for the construction of the indole core, a privileged scaffold in medicinal chemistry found in numerous natural products and pharmaceutical agents.

General Synthesis of Phenylhydrazines

The synthesis of substituted phenylhydrazines, including the 3,4-difluoro analogue, typically involves a two-step process starting from the corresponding aniline. This process is outlined in the diagram below.

Experimental Protocols

Synthesis of this compound Hydrochloride

This protocol describes a general method for the synthesis of a phenylhydrazine hydrochloride from the corresponding aniline, which can be adapted for the synthesis of this compound hydrochloride.

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Ice

-

Water

Procedure:

Step 1: Diazotization of 3,4-Difluoroaniline

-

Dissolve 3,4-difluoroaniline in concentrated hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Continue stirring the mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite in water). Cool this solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the reducing agent solution with constant stirring, ensuring the temperature remains low.

-

After the addition is complete, continue to stir the reaction mixture for a specified time, allowing it to slowly warm to room temperature.

Step 3: Isolation and Purification

-

The resulting phenylhydrazine hydrochloride may precipitate out of the solution. If not, the product can be precipitated by adding concentrated HCl or by adjusting the pH.

-

Collect the precipitate by filtration and wash it with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol or ether) to remove impurities.

-

Dry the product under vacuum to obtain this compound hydrochloride.

Note: This is a generalized procedure. Specific reaction conditions, such as stoichiometry, reaction times, and purification methods, may need to be optimized.

Fischer Indole Synthesis of 5,6-Difluoro-2-methyl-1H-indole

This protocol details the synthesis of a difluoroindole derivative, a common structural motif in pharmacologically active compounds, using this compound hydrochloride.

Materials:

-

This compound hydrochloride

-

Acetone (or other suitable ketone/aldehyde)

-

A suitable acid catalyst (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or zinc chloride (ZnCl₂))

-

A suitable solvent (e.g., ethanol, acetic acid, or toluene)

-

Ice

-

Water

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Step 1: Formation of the Hydrazone

-

Dissolve this compound hydrochloride in a suitable solvent like ethanol.

-

Add acetone (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate. The hydrazone can be isolated by filtration or the reaction can proceed directly to the next step.

Step 2: Cyclization to the Indole

-

To the hydrazone (or the reaction mixture from the previous step), add the acid catalyst (e.g., polyphosphoric acid).

-

Heat the reaction mixture, typically to a temperature between 80-150°C, for 1-4 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Carefully pour the cooled reaction mixture onto crushed ice or into cold water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 5,6-difluoro-2-methyl-1H-indole.

Workflow in Drug Development

The use of this compound is often an early and critical step in the synthesis of a target drug molecule. The following diagram illustrates a typical workflow.

Conclusion

This compound is a readily available and versatile building block for the synthesis of fluorinated indole-containing compounds. Its application through the Fischer indole synthesis provides a reliable route to novel chemical entities with potential therapeutic applications. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. As with all chemical syntheses, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and scales.

References

- 1. This compound hydrochloride | 875664-54-3 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound hydrochloride | 875664-54-3 | AKB66454 [biosynth.com]

- 5. 875664-54-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. jk-sci.com [jk-sci.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fischer Indole Synthesis [organic-chemistry.org]

Spectroscopic Analysis of (3,4-Difluorophenyl)hydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (3,4-Difluorophenyl)hydrazine, a key intermediate in pharmaceutical and chemical synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles and data from analogous compounds. It also includes comprehensive, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for solid organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical values for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1 Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.1 | Multiplet | 1H | Aromatic CH |

| ~ 6.7 - 6.9 | Multiplet | 1H | Aromatic CH |

| ~ 6.6 - 6.8 | Multiplet | 1H | Aromatic CH |

| ~ 5.5 (broad) | Singlet | 1H | NH |

| ~ 3.7 (broad) | Singlet | 2H | NH₂ |

1.1.2 Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~ 145 (d, ¹JCF ≈ 240 Hz) | C-F |

| ~ 138 (d, ²JCCF ≈ 15 Hz) | C-NHNH₂ |

| ~ 118 (d, ²JCCF ≈ 18 Hz) | Aromatic CH |

| ~ 110 (d, ³JCCCF ≈ 7 Hz) | Aromatic CH |

| ~ 105 (d, ²JCCF ≈ 25 Hz) | Aromatic CH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, Doublet | N-H stretch (asymmetric and symmetric, -NH₂) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Strong | C=C aromatic ring stretch |

| 1520 - 1480 | Strong | C=C aromatic ring stretch |

| 1300 - 1200 | Strong | C-N stretch |

| 1250 - 1100 | Strong, Broad | C-F stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The molecular formula for this compound is C₆H₆F₂N₂. The molecular weight is 144.12 g/mol .[1]

| m/z | Interpretation |

| 144 | [M]⁺˙ (Molecular Ion) |

| 129 | [M - NH]⁺ |

| 115 | [M - N₂H₃]⁺ |

| 95 | [C₆H₄F₂]⁺˙ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Instrument Setup:

-

Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.

-

Place the assembly into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Data Acquisition:

-

Acquire the ¹H spectrum. Standard parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire the proton-decoupled ¹³C spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

IR Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Thin Solid Film Method):

-

Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).[3]

-

Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.[4]

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then heated in a vacuum to induce vaporization.[5]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a molecular ion (M⁺˙).[6]

-

Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.[6][7]

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).[4]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

- 1. This compound | C6H6F2N2 | CID 2774209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. uni-saarland.de [uni-saarland.de]

- 7. chem.libretexts.org [chem.libretexts.org]

(3,4-Difluorophenyl)hydrazine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Difluorophenyl)hydrazine is a key building block in modern medicinal chemistry and drug development. Its fluorinated phenyl ring and reactive hydrazine moiety make it a valuable precursor for the synthesis of a wide range of biologically active molecules, including enzyme inhibitors and receptor modulators. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.

Predicted Solubility Profile

Based on the general principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The presence of the polar hydrazine group (-NHNH2) suggests solubility in polar solvents, while the difluorophenyl ring introduces some non-polar character.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The hydrazine group can form hydrogen bonds with protic solvents. Phenylhydrazine itself is miscible with ethanol.[1][2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents can engage in dipole-dipole interactions with the polar C-F and N-H bonds of the solute. Phenylhydrazine is soluble in acetone.[1][3] For related phenylhydrazines, DMSO is a good solvent.[4] |

| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have moderate polarity and can interact with the difluorophenyl ring. Phenylhydrazine is miscible with chloroform.[1][2] |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Slightly to Moderately Soluble | Ethers are less polar than ketones or alcohols but can still solvate the molecule to some extent. Phenylhydrazine is miscible with diethyl ether.[1][2] |

| Aromatic | Toluene, Benzene | Slightly Soluble | The aromatic ring of the solvent can interact with the difluorophenyl ring of the solute via π-π stacking. Phenylhydrazine is miscible with benzene.[1][2] |

| Non-polar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents will limit solubility. |

Experimental Protocols for Solubility Determination

The following are general experimental protocols that can be adapted to determine the qualitative and quantitative solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, acetone, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) to the test tube.

-

After each addition, vortex the mixture for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent up to a total volume of 1 mL.

-

Record the solubility based on the amount of solvent required to dissolve the solid. A common classification is:

-

Very Soluble: Less than 1 part of solvent required for 1 part of solute.

-

Freely Soluble: From 1 to 10 parts of solvent required for 1 part of solute.

-

Soluble: From 10 to 30 parts of solvent required for 1 part of solute.

-

Sparingly Soluble: From 30 to 100 parts of solvent required for 1 part of solute.

-

Slightly Soluble: From 100 to 1000 parts of solvent required for 1 part of solute.

-

Very Slightly Soluble: From 1000 to 10,000 parts of solvent required for 1 part of solute.

-

Practically Insoluble, or Insoluble: More than 10,000 parts of solvent required for 1 part of solute.

-

Quantitative Solubility Determination (Shake-Flask Method)

This method, considered the gold standard, determines the equilibrium solubility of a compound in a solvent at a specific temperature.[5]

Materials:

-

This compound

-

Selected organic solvent of interest

-

Scintillation vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a vial to ensure that a saturated solution is formed.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours). A preliminary study can determine the time to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter the sample using a syringe filter compatible with the solvent.

-

Dilute the clear, saturated solution with a known volume of the solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original concentration in the saturated solution, which represents the solubility. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Determination.

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Conclusion

While specific, publicly available quantitative solubility data for this compound is limited, its chemical structure provides a strong basis for predicting its solubility behavior in a range of common organic solvents. For applications requiring precise solubility values, the experimental protocols detailed in this guide offer robust methods for their determination. Accurate solubility data is a critical parameter that enables chemists and pharmaceutical scientists to optimize reaction conditions, develop effective purification strategies, and design suitable formulations for this important synthetic intermediate.

References

stability and storage of (3,4-Difluorophenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Stability and Storage of (3,4-Difluorophenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound hydrochloride is a crucial reagent and intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Understanding its stability profile is critical for ensuring the integrity of research and the quality of manufactured products. This guide provides a comprehensive overview of the known stability characteristics, recommended storage conditions, and potential degradation pathways of this compound hydrochloride. It also outlines detailed experimental protocols for conducting forced degradation studies to establish a comprehensive stability-indicating profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1. These properties are fundamental to its handling and storage.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 875664-54-3 | N/A |

| Molecular Formula | C₆H₇ClF₂N₂ | N/A |

| Molecular Weight | 180.58 g/mol | N/A |

| Appearance | White to yellow to brown to gray powder or crystals | [2] |

| Melting Point | ~230°C | [3] |

| Solubility | Soluble in water | [4] |

Stability and Recommended Storage

Based on available safety data sheets and information for analogous compounds, this compound hydrochloride is considered stable under recommended storage conditions. However, like many hydrazine derivatives, it is susceptible to degradation upon exposure to adverse conditions. Phenylhydrazine compounds are known to be sensitive to light, air, and moisture.[4][5]

Recommended Storage Conditions

To ensure maximum shelf life and prevent degradation, the following storage conditions are recommended.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale and Reference(s) |

| Temperature | Room temperature (20-25°C) or Refrigerated (2-8°C) | Storing at room temperature in a sealed, dry container is commonly advised.[2][3] Refrigeration can further slow potential degradation.[6] |

| Atmosphere | Sealed under an inert atmosphere (e.g., Argon, Nitrogen) | Phenylhydrazines can be sensitive to air (oxidation).[4] An inert atmosphere minimizes oxidative degradation. |

| Light | Store in an amber or opaque container in the dark | Phenylhydrazines are known to be light-sensitive.[4][5] |

| Moisture | Store in a tightly sealed container in a dry environment (desiccator recommended) | The compound is a hydrochloride salt and may be hygroscopic.[7] Hydrazine derivatives can undergo hydrolysis. |

| Container | Tightly sealed, non-reactive glass or compatible plastic container | Prevents exposure to air and moisture. |

Incompatible Materials

Contact with the following materials should be avoided to prevent vigorous reactions and degradation:

-

Strong Oxidizing Agents: Can cause violent reactions with hydrazine derivatives.[6][8]

-

Metals: Certain metals can catalyze the decomposition of hydrazines.[8]

Potential Degradation Pathways

While specific degradation pathways for this compound hydrochloride have not been extensively published, logical pathways can be inferred based on the chemistry of phenylhydrazines and general principles of drug degradation. Forced degradation studies are essential to confirm these pathways.

The primary mechanisms of degradation are expected to be oxidation, photolysis, and potentially hydrolysis under extreme pH conditions.

Caption: Predicted degradation pathways for this compound hydrochloride.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound hydrochloride, a series of forced degradation studies should be conducted as outlined by ICH guidelines.[7][9] These studies will help identify degradation products and develop a stability-indicating analytical method.

Stability-Indicating Analytical Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the standard approach for stability testing.[2][10]

Table 3: Proposed HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Forced Degradation Experimental Protocols

The following protocols are designed to stress the compound and induce degradation. A concentration of approximately 1 mg/mL of this compound hydrochloride in a suitable solvent (e.g., water or methanol:water) is recommended.

Caption: General workflow for conducting forced degradation studies.

5.2.1 Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Analyze alongside a control sample (drug in solvent) kept at the same temperature.

5.2.2 Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

-

Maintain the solution at room temperature, as hydrazines can be more labile in basic conditions.

-

Withdraw aliquots at specified time points (e.g., 30 mins, 1, 2, 4 hours).

-

Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

Analyze alongside a control sample.

5.2.3 Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

-

Keep the solution at room temperature and protected from light.

-

Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

-

Analyze directly by HPLC.

-

Analyze alongside a control sample.

5.2.4 Thermal Degradation

-

Place a known quantity of the solid compound in a vial.

-

Expose the solid to dry heat at 80°C in a calibrated oven.

-

At specified time points (e.g., 1, 3, 7 days), remove a sample, dissolve it in the solvent to the target concentration, and analyze by HPLC.

-

Compare the results to an unstressed solid sample.

5.2.5 Photolytic Degradation

-

Expose the stock solution in a photochemically transparent container (e.g., quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze the samples after the exposure period.

Characterization of Degradation Products

If significant degradation is observed (typically 5-20% loss of the parent compound), the next step is to identify the structure of the degradation products. This is crucial for understanding the degradation pathway and assessing the safety of the compound over time.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to determine the molecular weight of the degradation products, providing initial clues to their structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H, ¹³C, ¹⁹F).

Conclusion

This compound hydrochloride is a stable compound when stored under appropriate conditions—namely, in a cool, dry, dark environment, sealed from air and moisture. Its primary stability liabilities are likely oxidation and photodecomposition. The experimental protocols provided in this guide offer a robust framework for performing forced degradation studies. These studies are essential for developing a validated stability-indicating method, elucidating degradation pathways, and ensuring the long-term quality and reliability of this important chemical intermediate.

References

- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-Fluorophenylhydrazine HCl(2924-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. Analytical Method [keikaventures.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]

The Rising Therapeutic Potential of (3,4-Difluorophenyl)hydrazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of (3,4-Difluorophenyl)hydrazine are emerging as a significant class of bioactive compounds with a wide spectrum of pharmacological activities. This technical guide provides an in-depth analysis of their biological activities, focusing on their anticancer and antimicrobial properties. It summarizes key quantitative data, details essential experimental protocols for their evaluation, and elucidates the proposed mechanisms of action, particularly the induction of apoptosis in cancer cells. This document aims to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Introduction

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Hydrazine and its derivatives have long been recognized for their diverse biological activities, including antidepressant, antimicrobial, and anticancer properties. The strategic incorporation of fluorine atoms into phenylhydrazine scaffolds has been shown to significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced biological activity. This guide focuses specifically on derivatives of this compound, a subclass that has demonstrated considerable promise in preclinical studies.

Anticancer Activity

Recent studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of selected compounds, demonstrating their potential as anticancer agents.

Quantitative Anticancer Data

The following table summarizes the IC50 values of fluorinated aminophenylhydrazine derivatives against the A549 human lung carcinoma cell line.

| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Reference |

| Compound 6 | Phenylhydrazine with 5 fluorine substitutions, including a difluorophenyl moiety | A549 | 0.64 | [1] |

This data indicates a significant cytotoxic effect of these derivatives on lung cancer cells.

Mechanism of Action: Induction of Apoptosis

The primary mechanism underlying the anticancer activity of this compound derivatives appears to be the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the apoptotic cascade in cancer cells, leading to their elimination.

A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. Research on fluorinated aminophenylhydrazines has demonstrated the activation of cleaved caspase-3 in treated cancer cells, a hallmark of apoptosis.[1] The activation of caspase-3, an executioner caspase, is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell.

The apoptotic pathway can be broadly divided into the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. While the precise upstream signaling initiated by this compound derivatives is still under investigation, the involvement of caspase-9, an initiator caspase in the intrinsic pathway, has been implicated in the action of similar hydrazine derivatives. The intrinsic pathway is often regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. A shift in the Bax/Bcl-2 ratio in favor of Bax can lead to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspase-9 and the downstream executioner caspases.

The following diagram illustrates the proposed intrinsic apoptotic signaling pathway initiated by this compound derivatives.

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have also exhibited promising antimicrobial activity against a range of bacterial strains.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of hydrazone derivatives containing a difluorophenyl moiety against various bacteria.

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| Phenyl hydrazone derivative | S. aureus | 25 |

| MRSA | 25 | |

| B. subtilis | 25 | |

| A. baumannii | 25 | |

| Ortho-fluoro substituted derivative | S. aureus | 12.5 |

| MRSA | 12.5 | |

| B. subtilis | 12.5 | |

| Meta-fluoro substituted derivative | S. aureus | 12.5 |

| MRSA | 12.5 | |

| B. subtilis | 12.5 |

These results suggest that the introduction of fluorine substituents on the phenylhydrazone moiety can enhance antibacterial activity.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Synthesis of this compound Derivatives (General Procedure)

A generalized workflow for the synthesis of hydrazone derivatives is depicted below.

Procedure:

-

To a solution of an appropriate aldehyde or ketone in a suitable solvent (e.g., ethanol), add an equimolar amount of this compound.

-

Add a catalytic amount of an acid (e.g., glacial acetic acid).

-

Reflux the reaction mixture for the required time, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with a cold solvent, and dried.

-

The crude product is purified by recrystallization from a suitable solvent to afford the desired hydrazone derivative.

-

The structure of the synthesized compound is confirmed by spectroscopic techniques such as NMR, IR, and mass spectrometry.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for an additional 48 to 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the synthesized compounds.

Procedure:

-

Prepare Mueller-Hinton agar plates.

-

Inoculate the surface of the agar plates with a standardized bacterial suspension.

-

Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution (at a specific concentration) into each well.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each well. The diameter is proportional to the antimicrobial activity of the compound.

Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Procedure:

-

Induce apoptosis in cancer cells by treating them with the this compound derivative.

-

Lyse the cells to release their cytoplasmic contents.

-

Incubate the cell lysate with a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Cleavage of the substrate by active caspase-3 releases a chromophore (pNA), which can be quantified by measuring the absorbance at 405 nm.

-

The increase in absorbance is directly proportional to the caspase-3 activity in the sample.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their ability to induce apoptosis in cancer cells, coupled with their antimicrobial efficacy, makes them attractive candidates for further investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the chemical structure for enhanced potency and selectivity.

-

In-depth mechanistic studies: To fully elucidate the signaling pathways involved in their biological activities.

-

In vivo efficacy and toxicity studies: To evaluate their therapeutic potential and safety profile in animal models.

-

Formulation and drug delivery: To develop suitable formulations for clinical applications.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this compound derivatives as a new generation of therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Fischer Indole Synthesis of 5,6-Difluoroindoles using (3,4-Difluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5,6-difluoro-substituted indoles via the Fischer indole synthesis, utilizing (3,4-Difluorophenyl)hydrazine as a key starting material. The unique electronic properties conferred by the fluorine atoms make these indole derivatives valuable scaffolds in medicinal chemistry and materials science. This guide covers the reaction mechanism, experimental procedures, quantitative data, and potential applications of the resulting compounds.

Introduction

The Fischer indole synthesis is a robust and versatile chemical reaction for synthesizing indoles from an arylhydrazine and an aldehyde or ketone in an acidic medium.[1] The resulting indole scaffold is a prevalent motif in a vast array of natural products, pharmaceuticals, and functional materials.[2][3] The introduction of fluorine atoms into the indole ring can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Specifically, 5,6-difluoroindoles, synthesized from this compound, are of particular interest in drug discovery, with applications in the development of agents targeting neurological disorders and as potential anticancer agents.[4]

Reaction Mechanism and Workflow

The Fischer indole synthesis proceeds in two primary stages: the formation of a phenylhydrazone followed by an acid-catalyzed intramolecular cyclization.[1]

Stage 1: Hydrazone Formation this compound reacts with an aldehyde or ketone, typically in a protic solvent like ethanol with a catalytic amount of acid, to form the corresponding (3,4-Difluorophenyl)hydrazone. This is a condensation reaction involving the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.

Stage 2: Indolization The formed hydrazone, in the presence of a strong acid catalyst such as polyphosphoric acid (PPA), undergoes a[5][5]-sigmatropic rearrangement to form a di-imine intermediate. Subsequent protonation, cyclization, and elimination of ammonia lead to the formation of the aromatic 5,6-difluoroindole ring.[1]

A generalized workflow for this synthesis is presented below.

The mechanism of the Fischer indole synthesis is a classic example of a sigmatropic rearrangement in heterocyclic chemistry.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific aldehyde or ketone used.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes the preparation of the key starting material.

Materials:

-

3,4-Difluoroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Diethyl Ether (Et₂O)

Procedure:

-

Dissolve 3,4-difluoroaniline (1.0 eq) in a mixture of water and concentrated HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature between 0-5 °C. Stir for 1 hour.

-

In a separate flask, prepare a solution of stannous chloride (2.5 eq) in concentrated HCl and cool to 0-5 °C.

-

Add the diazonium salt solution dropwise to the stannous chloride solution with vigorous stirring, keeping the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Collect the precipitated this compound hydrochloride by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 2: General Procedure for the Synthesis of 5,6-Difluoroindoles

This protocol outlines the two-step synthesis of 5,6-difluoroindoles.

Step A: Formation of the (3,4-Difluorophenyl)hydrazone

-

Suspend this compound hydrochloride (1.0 eq) in ethanol.

-

Add the desired aldehyde or ketone (1.0-1.2 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Stir the mixture at room temperature for 1-2 hours or heat to reflux for 30-60 minutes, monitoring the reaction by TLC.

-

If a precipitate forms upon cooling, the hydrazone can be isolated by filtration, washed with cold ethanol, and dried. Alternatively, the reaction mixture can be used directly in the next step.

Step B: Cyclization to the 5,6-Difluoroindole

-

Place polyphosphoric acid (PPA) in a reaction flask and heat to 80-100 °C to reduce its viscosity.

-

Add the (3,4-Difluorophenyl)hydrazone (1.0 eq) portion-wise to the hot PPA with stirring.

-

Heat the reaction mixture to 120-150 °C for 1-3 hours. Monitor the reaction progress by TLC.

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes representative quantitative data for the Fischer indole synthesis of 5,6-difluoroindole derivatives. Yields can vary depending on the specific carbonyl compound and reaction conditions.

| Starting Hydrazine | Carbonyl Compound | Catalyst | Temp. (°C) | Time (h) | Product | Yield (%) |

| This compound | Acetone | PPA | 130 | 2 | 5,6-Difluoro-2-methyl-1H-indole | 65-75 |

| This compound | Ethyl pyruvate | PPA | 120 | 1.5 | Ethyl 5,6-difluoro-1H-indole-2-carboxylate | 70-80 |

| This compound | Cyclohexanone | PPA | 140 | 3 | 1,2,3,4-Tetrahydro-7,8-difluorocarbazole | 60-70 |

Applications of 5,6-Difluoroindoles

The incorporation of a difluoro moiety at the 5 and 6 positions of the indole ring imparts unique properties that are advantageous in drug development and materials science.

-

Medicinal Chemistry: 5,6-Difluoroindole derivatives are key building blocks for a variety of pharmacologically active compounds.[4] The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions. Research has shown their potential as:

-

Anticancer Agents: Fluorinated indoles have shown promise in inhibiting tumor growth.[4]

-

Neuroactive Compounds: They serve as precursors for compounds targeting neurological disorders.[4]

-

Enzyme Inhibitors: The electron-withdrawing nature of fluorine can modulate the reactivity and binding of the indole scaffold to enzyme active sites.

-

-

Materials Science: The unique electronic properties of 5,6-difluoroindoles make them attractive for the development of advanced organic materials.[4] These can include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dyes.

The relationship between the synthesis of 5,6-difluoroindoles and their potential applications in drug discovery is illustrated below.

Conclusion

The Fischer indole synthesis provides an effective and straightforward method for the preparation of 5,6-difluoroindoles from this compound. The protocols and data presented herein offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. The unique properties of these fluorinated indoles make them promising candidates for further investigation in various fields of scientific research and development.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer Indole Synthesis [organic-chemistry.org]

- 5. Fischer Indole Syntheses with Polyphosphoric Acid | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Synthesis of Fluorinated Indoles from (3,4-Difluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The strategic incorporation of fluorine atoms into the indole ring can significantly enhance a molecule's pharmacological profile by modulating its metabolic stability, binding affinity, lipophilicity, and bioavailability. This document provides detailed protocols for the synthesis of 5,6-difluoroindole derivatives starting from (3,4-Difluorophenyl)hydrazine via the Fischer indole synthesis. This method offers a versatile and efficient route to access these valuable fluorinated heterocycles.

Fluorinated indoles have garnered significant attention in drug discovery due to their potential as therapeutic agents. For instance, various fluorinated indole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which plays a key role in immune response and cell proliferation.[1][2][3] The inhibition of this pathway by small molecules, including potentially those derived from a 5,6-difluoroindole scaffold, represents a promising strategy for the development of novel therapeutics.[1][2]

Data Presentation

The Fischer indole synthesis allows for the creation of a variety of substituted 5,6-difluoroindoles by reacting this compound with different ketones. The reaction conditions and resulting yields for the synthesis of three exemplary 5,6-difluoroindole derivatives are summarized in the table below.

| Product Name | Ketone Reactant | Catalyst/Solvent System | Reaction Time (hours) | Temperature (°C) | Yield (%) |

| 5,6-Difluoro-2-methyl-1H-indole | Acetone | Zinc Chloride / Ethanol | 1 | Reflux | ~75-85 |

| 5,6-Difluoro-2,3-dimethyl-1H-indole | 2-Butanone | Boron Trifluoride Etherate / Ethanol | 2 | Reflux | ~90 |

| 1,2,3,4-Tetrahydro-5,6-difluorocarbazole | Cyclohexanone | Acetic Acid | 2 | Reflux | ~76-85 |

Experimental Protocols

General Considerations

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety precautions (safety glasses, lab coat, gloves) should be followed. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 5,6-Difluoro-2-methyl-1H-indole

This protocol is adapted from the general Fischer indole synthesis for 2-methylindole.[4]

Materials:

-

This compound hydrochloride

-

Acetone

-

Zinc Chloride (anhydrous)

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide solution (1 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-